molecular formula C9H7BrClNO B15065822 7-Bromo-3-chloro-4-methoxy-1H-indole CAS No. 919522-64-8

7-Bromo-3-chloro-4-methoxy-1H-indole

Cat. No.: B15065822
CAS No.: 919522-64-8
M. Wt: 260.51 g/mol
InChI Key: XWXXFSRLZMGIGH-UHFFFAOYSA-N
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Description

7-Bromo-3-chloro-4-methoxy-1H-indole is a synthetic indole derivative. Indoles are a significant class of heterocyclic compounds that are widely found in natural products and pharmaceuticals. The indole nucleus is known for its diverse biological activities and is a key structural component in many drugs and natural products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-3-chloro-4-methoxy-1H-indole typically involves the bromination and chlorination of a methoxy-substituted indole precursor. One common method is the electrophilic aromatic substitution reaction, where the indole ring undergoes bromination and chlorination in the presence of bromine and chlorine reagents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-3-chloro-4-methoxy-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-Bromo-3-chloro-4-methoxy-1H-indole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 7-Bromo-3-chloro-4-methoxy-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 7-Bromo-4-methoxy-1H-indole
  • 3-Chloro-4-methoxy-1H-indole
  • 7-Bromo-3-chloro-1H-indole

Uniqueness

7-Bromo-3-chloro-4-methoxy-1H-indole is unique due to the presence of both bromine and chlorine atoms on the indole ring, along with a methoxy group. This combination of substituents can result in distinct chemical and biological properties compared to other indole derivatives .

Properties

CAS No.

919522-64-8

Molecular Formula

C9H7BrClNO

Molecular Weight

260.51 g/mol

IUPAC Name

7-bromo-3-chloro-4-methoxy-1H-indole

InChI

InChI=1S/C9H7BrClNO/c1-13-7-3-2-5(10)9-8(7)6(11)4-12-9/h2-4,12H,1H3

InChI Key

XWXXFSRLZMGIGH-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=CNC2=C(C=C1)Br)Cl

Origin of Product

United States

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